2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
Description
Properties
CAS No. |
102275-51-4 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[2-(1,3-dioxan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C8H16O4/c9-3-7-10-6-2-8-11-4-1-5-12-8/h8-9H,1-7H2 |
InChI Key |
RKUCCLOIZAEPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCOCCO |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of 2 2 1,3 Dioxan 2 Yl Ethoxy Ethan 1 Ol
Pathways to the 1,3-Dioxane (B1201747) Moiety
Acid-Catalyzed Acetalization Reactions
The most traditional and widely employed method for forming 1,3-dioxanes is the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. organic-chemistry.org This reaction is an equilibrium process, and specific conditions are often required to drive it to completion. libretexts.org
The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org One of the hydroxyl groups of the 1,3-diol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. Finally, the second hydroxyl group of the diol attacks this electrophilic species, and subsequent deprotonation yields the stable cyclic 1,3-dioxane acetal (B89532). libretexts.org
Commonly used Brønsted acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). mdpi.comnih.govacs.org To shift the equilibrium toward the product side, the water formed as a byproduct must be continuously removed from the reaction mixture. libretexts.org This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using dehydrating agents such as molecular sieves. organic-chemistry.org
| Catalyst | Carbonyl Substrate | Diol | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Benzaldehyde | Glycerol | 140 °C, 15 min, microwave | 53% (dioxane) | mdpi.com |
| p-Toluenesulfonic acid | Furfural | Polyvinyl alcohol | Room temp, 12 h, DMSO | 55% | mdpi.com |
| Hydrochloric acid (0.1 mol%) | Acetone (B3395972) | 1,3-Propanediol (B51772) | Not specified | High | nih.gov |
| Sulfuric Acid | Aldehydes/Ketones | Alcohols | Not specified | Not specified | acs.org |
Catalytic Approaches for Cyclic Acetal Formation
To overcome some of the limitations of strong Brønsted acids, such as incompatibility with acid-sensitive functional groups, Lewis acid and transition metal catalysts have been developed for acetalization. acs.orgwikipedia.org Lewis acids function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack by the diol. wikipedia.org This approach often allows for milder reaction conditions and enhanced chemoselectivity. organic-chemistry.org
A variety of Lewis acids have been shown to be effective catalysts for this transformation. For instance, zirconium tetrachloride (ZrCl₄) is a highly efficient and chemoselective catalyst for the formation of 1,3-dioxanes under mild conditions. organic-chemistry.orgorganic-chemistry.org Other notable examples include erbium triflate (Er(OTf)₃) and indium triflate (In(OTf)₃), which can catalyze the reaction even in the presence of water-sensitive groups. organic-chemistry.org
Transition metal complexes have also emerged as powerful catalysts. Palladium-based catalysts, for example, can facilitate the formation of acetals and ketals with very low catalyst loadings at ambient temperatures. organic-chemistry.org Ruthenium catalysts have been employed in the conversion of diols to cyclic acetals using formic acid as the source of the methylene unit. rwth-aachen.de
| Catalyst | Carbonyl/Diol Substrates | Key Features | Reference |
|---|---|---|---|
| Zirconium tetrachloride (ZrCl₄) | Various carbonyls and diols | Highly efficient, chemoselective, mild conditions | organic-chemistry.orgorganic-chemistry.org |
| Indium(III) triflate (In(OTf)₃) | Various acetals/ketals (deprotection) | Neutral conditions, room temperature or microwave heating | organic-chemistry.org |
| Erbium(III) triflate (Er(OTf)₃) | Various acetals/ketals (deprotection) | Gentle Lewis acid, room temperature in wet nitromethane | organic-chemistry.org |
| Palladium (Pd) complexes | Broad range of carbonyls | Very low catalyst loading, ambient temperature | organic-chemistry.org |
| Ruthenium (Ru) complexes | Diols with formic acid | Forms cyclic acetals from diols | rwth-aachen.de |
Organocatalysis offers a metal-free alternative for the synthesis of 1,3-dioxanes, aligning with the principles of green chemistry. These catalysts are typically small organic molecules that can activate substrates through non-covalent interactions, such as hydrogen bonding, or by forming reactive intermediates.
A range of organocatalysts has been successfully applied to acetalization reactions. Proline, a simple amino acid, has been used to catalyze the condensation of aldehydes and 1,3-diones. clockss.org Aprotic salts, such as pyridinium (B92312), dialkyltriazolium, and imidazolium salts, have been designed to act as Brønsted acids, promoting the chemoselective acetalization of aldehydes. acs.org These systems are often characterized by their operational simplicity, low toxicity, and mild reaction conditions. For example, iodine has been used in catalytic amounts to convert various carbonyl compounds to their 1,3-dioxanes under neutral, aprotic conditions using 1,3-bis(trimethylsiloxy)propane. organic-chemistry.org
| Organocatalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Proline | Knoevenagel condensation/Michael addition | Metal-free, readily available | clockss.org |
| Aprotic Pyridinium Salts | Chemoselective acetalization of aldehydes | Aprotic conditions, high chemoselectivity | acs.org |
| Iodine (I₂) | Acetalization with 1,3-bis(trimethylsiloxy)propane | Neutral, aprotic conditions | organic-chemistry.org |
| Graphitic-C₃N₄ | Photoacetalization of aldehydes/ketones | Visible light, ambient conditions | acs.org |
Green Chemistry Principles in Acetal Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. clockss.org In the context of acetal synthesis, this involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. primescholars.comscispace.com
Electrochemical synthesis has emerged as a powerful green technology, utilizing electricity as a "reagent" to drive chemical reactions. primescholars.com This approach avoids the need for chemical oxidants or reductants, often proceeds under mild conditions, and can minimize waste generation. rsc.orgresearchgate.net
In electrochemical acetalization, a direct anodic oxidation process can be used to generate acetals under neutral conditions. The mechanism is believed to involve direct electron transfer from the anode, which plays a key role in activating the carbonyl group without the need for an acid catalyst. rsc.org This method has shown a broad substrate scope for both aldehydes and alcohols and exhibits good functional group tolerance. rsc.org The use of electricity from renewable sources can further enhance the sustainability of this method, contributing to a more circular economy.
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Direct Anodic Oxidation | Acid-free, neutral conditions | Avoids chemical reagents, good functional group tolerance, wide substrate scope | rsc.org |
| Methoxymethylation | Uses boron-doped diamond (BDD) or carbon graphite electrodes | Avoids toxic reagents like MOM-Cl, can be used in flow-electrochemistry | researchgate.net |
Synthesis of the Ethoxyethanol Chain
The 2-(2-ethoxyethoxy)ethan-1-ol fragment, also known as diethylene glycol monoethyl ether, is a common structural motif. wikipedia.orgresearchgate.net Its synthesis involves the formation of an ether linkage and ensuring the presence of a terminal hydroxyl group.
The ether linkages in the ethoxyethanol chain are typically formed through Williamson ether synthesis or by the ethoxylation of an alcohol.
Ethoxylation of Ethanol: A primary industrial method for producing diethylene glycol monoethyl ether is the reaction of ethanol with ethylene (B1197577) oxide. researchgate.net This process, known as ethoxylation, adds ethylene oxide units to the starting alcohol. google.com
Acid-Catalyzed Etherification: Another route involves the acid-catalyzed reaction between diethylene glycol and ethanol. Various catalysts can be employed, including solid acids like zeolites (H-Beta, H-ZSM-5) or heteropoly acids, which offer environmental benefits over traditional inorganic acids like sulfuric acid. Research has shown that Keggin-type heteropoly acids exhibit high catalytic activity for this etherification.
| Reactants | Catalyst | Key Features |
| Ethanol, Ethylene Oxide | BF₃-diethyl ether complex | Industrial route, forms a mixture of glycol ethers. |
| Diethylene Glycol, Ethanol | Heteropoly Acid | High conversion (92%) and selectivity (73.5%). |
| Diethylene Glycol, Ethanol | Zeolites (H-Beta, H-ZSM-5) | Heterogeneous catalysis, allows for easier catalyst separation. |
The terminal hydroxyl group is an inherent feature of the diethylene glycol monoethyl ether structure and is typically retained from one of the starting materials.
In the ethoxylation of ethanol, the reaction with ethylene oxide extends the alcohol chain while generating a new primary alcohol at the terminus. researchgate.netgoogle.com For example, the reaction of an alcohol with one equivalent of ethylene oxide yields a 2-alkoxyethanol. A subsequent reaction with another equivalent of ethylene oxide would produce the 2-(2-alkoxyethoxy)ethanol structure, which contains a terminal primary hydroxyl group.
Alternatively, starting with a pre-formed diethylene glycol, which already possesses two hydroxyl groups, and reacting it with an ethylating agent under controlled conditions can selectively form the monoethyl ether, leaving the other hydroxyl group intact.
Convergent and Sequential Synthesis Strategies for the Integrated Molecular Architecture
The assembly of the final target molecule, 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, can be approached using either a convergent or a sequential (linear) strategy.
Convergent Synthesis: A convergent strategy involves the independent synthesis of the two main fragments—the 1,3-dioxane portion and the ethoxyethanol chain—which are then coupled together in a final step. For example, 3-(1,3-dioxan-2-yl)propan-1-ol could be synthesized separately and then coupled with a suitable two-carbon electrophile that already contains the terminal hydroxyl group (or a protected version). This approach is often more efficient for complex molecules as it allows for the accumulation of key intermediates in higher yields before the final coupling step. The integration of the two fragments would typically involve forming the central ether linkage.
Strategic Functional Group Interconversions
The construction of the carbon-oxygen backbone of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is efficiently achieved through strategic functional group interconversions. A primary method for forming the central ether linkage is the Williamson ether synthesis, a reliable and widely used reaction in organic chemistry. chemistrysteps.comwikipedia.org
This approach involves the coupling of two key building blocks:
An alkoxide nucleophile derived from a diethylene glycol precursor.
An electrophilic alkyl halide containing the 1,3-dioxane moiety.
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this reaction, an alkoxide ion, formed by deprotonating an alcohol with a strong base (e.g., sodium hydride), attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. chemistrysteps.com
A plausible synthetic route employs a mono-protected diethylene glycol, which is deprotonated to form the corresponding alkoxide. This nucleophile is then reacted with an electrophile such as 2-(2-bromoethyl)-1,3-dioxane to form the desired ether bond. The final step involves the removal of the protecting group to yield the target primary alcohol.
Another critical functional group interconversion is the formation of the 1,3-dioxane ring itself. Cyclic acetals like 1,3-dioxanes are typically formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol, such as 1,3-propanediol. organic-chemistry.org This reaction is reversible, and water is usually removed during the process to drive the equilibrium towards the formation of the acetal. organic-chemistry.org Therefore, the 2-(2-bromoethyl)-1,3-dioxane building block can be prepared from precursors like 3-bromopropionaldehyde and 1,3-propanediol.
Table 1: Key Functional Group Interconversions in the Synthesis
| Transformation | Reactants | Reagents/Conditions | Product Functional Group | Mechanism |
|---|---|---|---|---|
| Ether Formation | Alcohol + Alkyl Halide | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether | SN2 |
| Acetal Formation | Aldehyde + 1,3-Diol | Acid Catalyst (e.g., TsOH), Dean-Stark | 1,3-Dioxane (Cyclic Acetal) | Nucleophilic Addition |
| Alcohol Deprotonation | Alcohol | Strong Base (e.g., NaH, KH) | Alkoxide | Acid-Base |
Protecting Group Strategies for Selective Synthesis
The successful synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is highly dependent on the use of protecting groups to prevent unwanted side reactions. Protecting groups temporarily mask a reactive functional group, allowing a chemical transformation to be carried out selectively at another position on the molecule. chemistrysteps.com
Acetal as a Protecting Group for Aldehydes
In the context of this synthesis, the 1,3-dioxane moiety itself serves as an excellent protecting group for a precursor aldehyde. Acetals are notably stable in neutral to strongly basic or nucleophilic conditions, which are characteristic of the Williamson ether synthesis. libretexts.org This stability is crucial, as an unprotected aldehyde group would readily react with the nucleophilic alkoxide intermediate. The formation of the 1,3-dioxane can be seen as the protection step for a bifunctional precursor, allowing the subsequent etherification to proceed cleanly. chemistrysteps.com
Selective Protection of Diols
A significant challenge in this synthesis is the differentiation between the two hydroxyl groups of a symmetrical diol starting material like diethylene glycol (2,2′-Oxydiethanol). wikipedia.org To achieve selective alkylation at only one oxygen atom, a mono-protection strategy is essential. This involves reacting the diol with one equivalent of a protecting group reagent to yield a mono-protected intermediate, which can be separated from the unreacted diol and the di-protected byproduct. scirp.org
Common protecting groups for alcohols suitable for this purpose include benzyl (Bn) ethers or various silyl ethers (e.g., TBDMS). The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal in the final step of the synthesis. For example, a benzyl ether is stable to the basic conditions of the Williamson ether synthesis but can be readily removed by hydrogenolysis.
Table 2: Protecting Group Strategies for Synthesis
| Functional Group to Protect | Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
|---|---|---|---|---|
| Aldehyde | 1,3-Dioxane | 1,3-Propanediol, Acid Catalyst | Aqueous Acid (e.g., aq. HCl) | Stable to bases, nucleophiles, hydrides |
| Alcohol | Benzyl (Bn) Ether | Benzyl Bromide (BnBr), Base (e.g., NaH) | H₂, Pd/C (Hydrogenolysis) | Stable to acids, bases, oxidation |
| Alcohol | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF) or Acid | Stable to bases, oxidation |
Reactivity Profile and Chemical Transformations of 2 2 1,3 Dioxan 2 Yl Ethoxy Ethan 1 Ol
Reactivity of the 1,3-Dioxane (B1201747) Acetal (B89532) Group
The 1,3-dioxane ring is a cyclic acetal, which serves as a common protecting group for carbonyl compounds or 1,3-diols in organic synthesis. wikipedia.org Its reactivity is characterized by stability under neutral, basic, and reductive conditions, but lability towards acids. wikipedia.orgthieme-connect.de
The cleavage of the 1,3-dioxane ring in 2-[2-(1,3-dioxan-2-yl)ethoxy]ethan-1-ol is readily achieved under acidic conditions. This process, known as deprotection or hydrolysis, involves the regeneration of the original carbonyl and 1,3-diol from which the acetal was formed. The reaction is catalyzed by both Brønsted and Lewis acids. wikipedia.orgalfa-chemistry.com
The mechanism for acid-catalyzed hydrolysis begins with the protonation of one of the acetal oxygen atoms by an acid catalyst (e.g., toluenesulfonic acid). This protonation creates a good leaving group (an alcohol), which departs, leading to the formation of a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields a hemiacetal intermediate, which is in equilibrium with the open-chain aldehyde and the 1,3-diol. The reaction is typically driven to completion by using an excess of water. alfa-chemistry.com
A related acid-catalyzed reaction is transacetalization, where the 1,3-dioxane group is exchanged without full hydrolysis to the aldehyde. wikipedia.org In this process, the oxocarbenium ion intermediate is intercepted by a different alcohol or diol present in the reaction mixture. organic-chemistry.org This is a reversible equilibrium-driven process, and conditions can be optimized by controlling the solvent, acid catalyst, and temperature. researchgate.net For instance, performing the reaction in a large excess of a different diol or a simple ketone like acetone (B3395972) can favor the formation of a new acetal. alfa-chemistry.com
| Reaction Type | Typical Catalysts | Key Conditions | Outcome for Acetal Group |
| Deprotection (Hydrolysis) | p-Toluenesulfonic acid, HCl, H₂SO₄, Lewis acids (e.g., ZrCl₄) alfa-chemistry.com | Aqueous acid, wet organic solvents | Cleavage to aldehyde and 1,3-propanediol (B51772) |
| Transacetalization | p-Toluenesulfonic acid, Camphorsulfonic acid wikipedia.org | Anhydrous conditions, presence of another diol or carbonyl compound (e.g., acetone) alfa-chemistry.com | Exchange of the 1,3-propanediol moiety for another diol or carbonyl acceptor |
A key feature of the 1,3-dioxane acetal group is its pronounced stability under basic and nucleophilic conditions. wikipedia.orgalfa-chemistry.com This stability is fundamental to its use as a protecting group in multistep synthesis. The inertness to bases and nucleophiles can be attributed to two main factors.
First, the acetal linkage lacks a viable leaving group for a nucleophilic substitution reaction (SN2). researchgate.net The potential leaving groups would be alkoxide ions, which are strong bases and therefore poor leaving groups. researchgate.netyoutube.com Unlike in acidic conditions where protonation creates a neutral alcohol leaving group, under basic conditions, there is no pathway to activate the C-O bond for cleavage. researchgate.net
Second, the lone pairs of electrons on the acetal oxygen atoms create a region of high electron density around the acetal carbon. This electrostatically repels incoming nucleophiles, making a direct attack on the acetal carbon unfavorable. youtube.com Consequently, functional groups elsewhere in the molecule, such as the terminal hydroxyl group, can be modified using strong bases or nucleophiles without affecting the integrity of the 1,3-dioxane ring.
While generally stable to many oxidizing agents, the 1,3-dioxane acetal moiety can undergo oxidative cleavage under specific, often harsh, conditions. alfa-chemistry.com Standard chromium-based reagents used for alcohol oxidation, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), typically leave the acetal group intact. organic-chemistry.org
However, treatment with more powerful oxidizing agents can lead to the transformation of the acetal into an ester. alfa-chemistry.combyjus.com For example, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield a hydroxy alkyl ester. alfa-chemistry.com The presence of strong Lewis acids can also enhance the sensitivity of the acetal towards oxidants like potassium permanganate (B83412) (KMnO₄). alfa-chemistry.com Another method involves using molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and a cobalt(II) co-catalyst, which efficiently oxidizes cyclic acetals to their corresponding esters. alfa-chemistry.com In these oxidative ring-opening reactions, the ester group is typically formed at the more sterically hindered oxygen atom of the original acetal. byjus.com
| Oxidizing Agent/System | Typical Conditions | Product |
| m-CPBA | Organic solvent | Hydroxy alkyl ester alfa-chemistry.com |
| O₂ / N-hydroxyphthalimide (NHPI) / Co(OAc)₂ | Catalytic | Ester alfa-chemistry.com |
| Strong oxidants (e.g., KMnO₄) with Lewis acids | Enhanced reactivity | Cleavage products alfa-chemistry.com |
Chemical Modifications of the Terminal Hydroxyl Group
The terminal primary hydroxyl group in 2-[2-(1,3-dioxan-2-yl)ethoxy]ethan-1-ol is a versatile site for chemical modification. Its reactivity is characteristic of a primary alcohol, allowing for derivatization and oxidation reactions. The stability of the 1,3-dioxane acetal under non-acidic conditions is crucial for achieving selective transformations at the hydroxyl terminus.
The primary alcohol can be readily converted into a wide range of esters and ethers using standard synthetic methodologies.
Esterification: The formation of esters can be achieved through several methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis (e.g., concentrated sulfuric acid), is a common approach. britannica.comchemguide.co.uk However, care must be taken as the acidic conditions can also promote deprotection of the 1,3-dioxane group. Milder, non-acidic methods are often preferred to ensure selectivity. These include reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. chemguide.co.uk These reactions are typically high-yielding and proceed under conditions that preserve the acetal ring.
Etherification: The Williamson ether synthesis is the most common method for converting the terminal hydroxyl group into an ether. wikipedia.orgmasterorganicchemistry.com This reaction involves a two-step process. First, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. britannica.comlibretexts.org Second, the alkoxide is reacted with a primary alkyl halide or a sulfonate ester (e.g., tosylate) via an SN2 mechanism. masterorganicchemistry.com The strongly basic conditions of this reaction are fully compatible with the 1,3-dioxane protecting group.
| Derivative | Reaction | Typical Reagents | Key Feature |
| Ester | Acylation | Acyl chloride or anhydride, pyridine/triethylamine | Mild, non-acidic conditions preserve the acetal. chemguide.co.uk |
| Ether | Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | Basic conditions are compatible with the acetal group. libretexts.org |
The primary hydroxyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The key to this selectivity is to use reagents that operate under non-acidic conditions to avoid cleaving the acetal.
For the synthesis of the corresponding aldehyde, 2-[2-(1,3-dioxan-2-yl)ethoxy]acetaldehyde, mild oxidizing agents are employed in anhydrous organic solvents. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C) followed by the addition of a hindered base like triethylamine, is a highly effective method. wikipedia.orgorganic-chemistry.org This reaction is known for its mild character and broad functional group tolerance, making it ideal for substrates with acid-sensitive groups like acetals. wikipedia.orgbyjus.com Another widely used reagent is pyridinium chlorochromate (PCC), which oxidizes primary alcohols to aldehydes in anhydrous solvents like dichloromethane. libretexts.orgorganicchemistrytutor.com PCC is a milder alternative to stronger chromium-based reagents and does not typically affect acetal groups. organic-chemistry.orgorganic-chemistry.org
Further oxidation to the carboxylic acid, 2-[2-(1,3-dioxan-2-yl)ethoxy]acetic acid, requires stronger oxidizing agents. However, many strong oxidants (e.g., Jones reagent) are highly acidic and would cleave the dioxane ring. A two-step procedure, where the alcohol is first oxidized to the aldehyde using a mild method (e.g., Swern or PCC) followed by a selective oxidation of the aldehyde to the carboxylic acid (e.g., Pinnick oxidation with sodium chlorite), would be a suitable strategy.
| Target Product | Reaction | Reagent System | Typical Conditions |
| Aldehyde | Swern Oxidation | (COCl)₂, DMSO, Et₃N | Anhydrous CH₂Cl₂, -78 °C to room temp. organic-chemistry.org |
| Aldehyde | PCC Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ libretexts.orgorganic-chemistry.org |
| Carboxylic Acid | Two-step Oxidation | 1. Swern or PCC 2. Pinnick Oxidation (NaClO₂) | Sequential reactions to avoid acidic conditions |
Transformations Involving the Ether Linkage
The ether linkage in 2-[2-(1,3-dioxan-2-yl)ethoxy]ethan-1-ol represents a point of potential chemical transformation, primarily through cleavage reactions. Ethers are generally known for their chemical stability, making them useful as solvents and protecting groups. However, under specific and often rigorous conditions, the carbon-oxygen bond of the ether can be broken. researchgate.netlibretexts.org The reactivity of the ether in this particular molecule is influenced by the presence of both a primary alcohol and a 1,3-dioxane (acetal) functional group.
The most common method for cleaving ethers involves the use of strong acids, particularly hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophilic substitution reaction occurs. Given that the ether linkage in 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is flanked by primary carbons, the cleavage is expected to proceed through an S(_N)2 mechanism. libretexts.org In this mechanism, the halide nucleophile (Br or I) attacks the less sterically hindered carbon atom adjacent to the protonated ether oxygen.
Due to the symmetrical nature of the ethylene (B1197577) glycol core of the ether, attack at either of the two internal carbons is plausible. However, the presence of the bulky 1,3-dioxane group may exert some steric influence. The initial products of such a cleavage would be an alcohol and an alkyl halide. If an excess of the hydrohalic acid is used, the newly formed alcohol can undergo further substitution to yield a second molecule of alkyl halide.
It is crucial to note that the 1,3-dioxane group is also susceptible to cleavage under acidic conditions. libretexts.org Acetals are generally stable in neutral to strongly basic environments but are readily hydrolyzed in the presence of acid. This means that reaction conditions for ether cleavage must be carefully considered to avoid or promote the simultaneous deprotection of the dioxane moiety. Selective cleavage of the ether without affecting the acetal would likely require milder conditions or specific reagents.
Lewis acids, such as boron tribromide (BBr(_3)), are also powerful reagents for ether cleavage and are often used under milder conditions than strong mineral acids. masterorganicchemistry.com The mechanism of BBr(_3)-assisted cleavage involves the formation of an ether-BBr(_3) adduct, which facilitates the cleavage of the C-O bond. ufp.ptnih.gov
Detailed Research Findings
While specific experimental studies on the ether cleavage of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol are not extensively documented, the reactivity can be inferred from the well-established chemistry of analogous diethylene glycol ethers and compounds containing both ether and acetal functionalities. The primary alcohol and the ether oxygen are the main sites of reactivity under acidic conditions.
The key transformation involving the ether linkage is its cleavage. The table below outlines the predicted products and plausible conditions for this reaction based on general principles of ether chemistry.
| Reagent(s) | Plausible Conditions | Expected Major Products | Reaction Mechanism | Notes |
|---|---|---|---|---|
| Excess HBr (conc. aq.) | Reflux, prolonged heating | 1,2-Dibromoethane and 3-hydroxypropanal (B37111) (from dioxane cleavage) | S(_N)2 | Harsh conditions will likely cleave both the ether and the 1,3-dioxane (acetal) group. The primary alcohol will also be converted to a bromide. |
| Excess HI (conc. aq.) | Reflux | 1,2-Diiodoethane and 3-hydroxypropanal (from dioxane cleavage) | S(_N)2 | HI is more reactive than HBr for ether cleavage. Similar to HBr, cleavage of the acetal is expected. |
| BBr(_3) (1 equivalent) | CH(_2)Cl(_2), low temperature (e.g., -78 °C to 0 °C) | Bromoethoxy derivative and a borate (B1201080) ester of the remaining fragment | Lewis acid-catalyzed cleavage | BBr(_3) is a potent reagent for ether cleavage. Stoichiometry can potentially be controlled for selective cleavage. Acetal may also be reactive. |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Protecting Group Precursor
In organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring at other sites on a molecule. The 1,3-dioxane (B1201747) moiety within 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is a classic example of a protecting group for carbonyl compounds.
The 1,3-dioxane group serves as a cyclic acetal (B89532), which is a widely used strategy for the protection of aldehydes and ketones. This masking is typically achieved by reacting the carbonyl compound with 1,3-propanediol (B51772) under acidic conditions, often with the removal of water to drive the reaction to completion. The resulting 1,3-dioxane is stable to a wide range of reaction conditions, which is a significant strategic advantage in multistep synthesis.
The stability of the dioxane protecting group allows for chemical transformations to be performed on other parts of the molecule without affecting the masked carbonyl group. This is crucial in the synthesis of complex molecules where different functional groups exhibit varying reactivities.
Table 1: Stability of Dioxane Protecting Groups under Various Conditions
| Reagent Type | Stability |
|---|---|
| Bases (e.g., NaOH, Et3N) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Mild Oxidizing Agents (e.g., PCC, PDC) | Stable |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable |
This table is generated based on established principles of acetal chemistry.
The formation and cleavage of the 1,3-dioxane protecting group are governed by the principles of acetal chemistry. Protection is achieved under acidic catalysis. One of the key advantages of this protecting group is the ability to achieve chemoselective protection of aldehydes in the presence of ketones under certain mild conditions.
Deprotection, or the removal of the dioxane group to regenerate the carbonyl, is typically accomplished by acid-catalyzed hydrolysis in the presence of water. This sensitivity to acid allows for selective deprotection; the group can be removed without affecting other acid-stable functionalities. Microwave irradiation has also been shown to be effective in accelerating both protection and deprotection reactions.
Table 2: Common Reagents for Dioxane Protection and Deprotection
| Process | Typical Reagents and Conditions |
|---|---|
| Protection | 1,3-Propanediol, p-Toluenesulfonic acid (cat.), Toluene (reflux with Dean-Stark trap) |
| Deprotection | Aqueous acid (e.g., HCl, H2SO4), wet solvents |
| Deprotection | Cerium(III) triflate in wet nitromethane |
| Deprotection | Iodine (cat.) in acetone (B3395972) |
This table provides examples of common laboratory methods for the formation and cleavage of cyclic acetals like 1,3-dioxane.
Utilization as a Building Block for Complex Molecular Architectures
The bifunctional nature of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, with its reactive hydroxyl group at one end and a protected carbonyl at the other, makes it an excellent building block for synthesizing more complex molecules and materials.
The terminal hydroxyl group of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol can be chemically modified, for instance, by conversion into a phosphoramidite (B1245037) derivative. Phosphoramidites are the key building blocks used in automated solid-phase synthesis of oligonucleotides. By incorporating the phosphoramidite of this compound into an oligonucleotide sequence, the molecule acts as a flexible linker or scaffold. This allows for the attachment of other molecules, such as labels, drugs, or delivery agents, to the oligonucleotide, creating functional bioconjugates. The development of versatile linkers is a critical area in the field of oligonucleotide therapeutics to improve their stability and delivery.
In materials science, the hydroxyl group can serve as an initiator for polymerization reactions, such as the cationic ring-opening polymerization of 2-oxazolines, to create well-defined polymers. The resulting polymer would feature the 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethyl moiety as a side chain. Subsequent deprotection of the dioxane group under acidic conditions would unmask the carbonyl functionality along the polymer backbone. These regenerated carbonyl groups can then be used for further polymer-analogous reactions, allowing for the grafting of other molecules and the creation of functionalized polymer scaffolds. This approach offers a pathway to materials with tailored properties for applications in areas like tissue engineering or drug delivery.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol molecule can be a precursor for synthesizing heterocyclic frameworks through two main strategies.
First, the terminal hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). This allows for intramolecular cyclization reactions if another nucleophilic site is present in the molecule, or it can be used to alkylate a separate heterocyclic system.
Second, and more directly, the deprotection of the 1,3-dioxane reveals an aldehyde. Aldehydes are extremely versatile intermediates in heterocycle synthesis. For example, the resulting aldehyde could undergo condensation reactions with amines, hydrazines, or hydroxylamines to form a wide variety of heterocyclic rings such as oxazines, thiazines, and isoxazoles. It can also participate in multicomponent reactions, which are powerful tools for rapidly building molecular complexity and generating libraries of heterocyclic compounds.
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol, and what critical parameters influence reaction yield?
Methodological Answer: The synthesis typically involves etherification and hydroxylation steps. A representative approach includes:
- Step 1: Reacting diethylene glycol derivatives with a dioxane-containing alkyl halide under inert conditions. For example, using NaH as a base in anhydrous THF to deprotonate the hydroxyl group, followed by nucleophilic substitution with a dioxane-functionalized electrophile .
- Step 2: Purification via flash column chromatography to isolate the product.
Critical Parameters: - Temperature Control: Reactions often require low temperatures (0°C) to avoid side reactions like over-alkylation.
- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance reactivity and solubility of intermediates.
- Purification: Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Peaks for the dioxane ring protons (δ 4.5–5.0 ppm) and ethoxy chain protons (δ 3.4–3.8 ppm) confirm connectivity .
- 13C NMR: Signals at ~65–70 ppm (ether carbons) and ~100 ppm (dioxane ring carbons) validate the backbone.
- Infrared Spectroscopy (IR): Absorbance at ~3400 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry (MS): Molecular ion peaks matching the theoretical mass (e.g., m/z 206.2 for C₉H₁₈O₄) confirm molecular weight .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Controlled Reactivity Studies:
- Solvent Screening: Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents to assess reaction rates. Polar solvents stabilize transition states, accelerating substitution .
- Catalyst Optimization: Test bases (e.g., K₂CO₃ vs. NaH) to identify ideal conditions for regioselectivity.
- Mechanistic Probes: Use isotopic labeling (e.g., 18O in the dioxane ring) to track bond cleavage/reformation during reactions .
- Computational Modeling: Density Functional Theory (DFT) calculations predict activation energies for competing pathways, explaining observed discrepancies .
Q. How can computational chemistry aid in predicting the physicochemical properties of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol for experimental design?
Methodological Answer:
- Quantum Chemical Calculations:
- Solubility Prediction: COSMO-RS simulations estimate solubility in solvents like DMSO or water by analyzing charge distribution and hydrogen-bonding capacity .
- Thermodynamic Stability: Molecular dynamics (MD) simulations assess conformational flexibility and degradation pathways under varying pH/temperature conditions .
- Quantitative Structure-Property Relationships (QSPR): Regression models correlate molecular descriptors (e.g., logP, polar surface area) with experimental data (e.g., boiling point, viscosity) .
Safety and Handling
Q. What are the best practices for handling and storing 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol to prevent decomposition?
Methodological Answer:
- Storage:
- Handling:
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles prevent dermal/ocular exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
